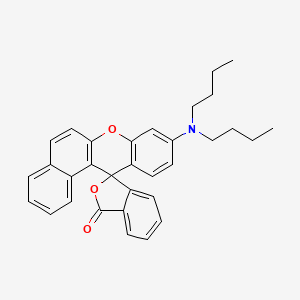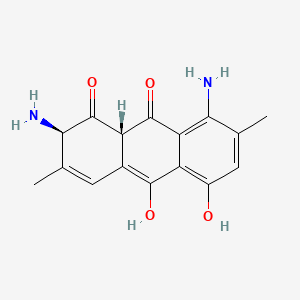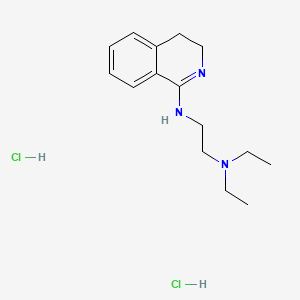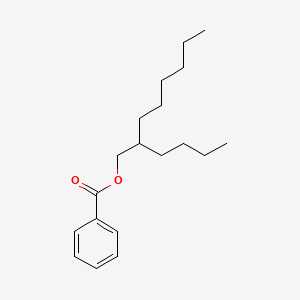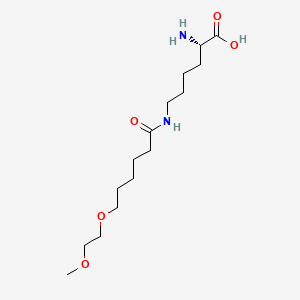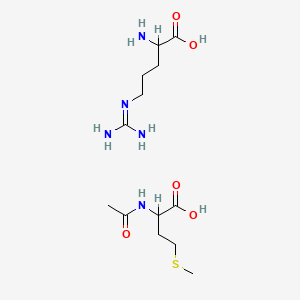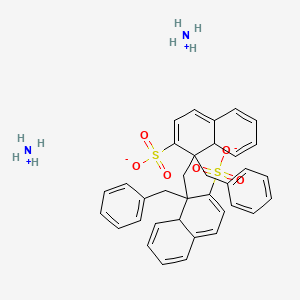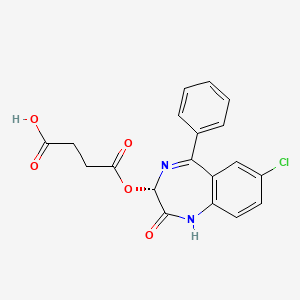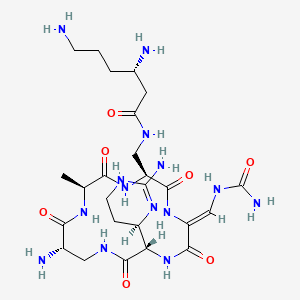
Unii-2YP3ryc823
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Capreomycin IB involves complex chemical processes. The industrial production methods are not widely documented, but it is known that the compound is derived from the bacterium Streptomyces capreolus. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified for medical use .
Análisis De Reacciones Químicas
Capreomycin IB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Capreomycin IB has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of antibiotics.
Biology: It is used to study the mechanisms of antibiotic resistance in bacteria.
Medicine: It is used in the treatment of multidrug-resistant tuberculosis.
Industry: It is used in the production of other antibiotics and as a research tool in pharmaceutical development
Mecanismo De Acción
Capreomycin IB exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication, leading to the death of the bacteria. The compound also binds to components in the bacterial cell, resulting in the production of abnormal proteins .
Comparación Con Compuestos Similares
Capreomycin IB is similar to other antibiotics such as kanamycin, amikacin, and viomycin. it has unique binding properties toward copper (II) ions, which enhances its effectiveness against certain strains of Mycobacterium tuberculosis. This uniqueness makes it a valuable tool in the treatment of multidrug-resistant tuberculosis .
Similar compounds include:
- Kanamycin
- Amikacin
- Viomycin
These compounds share similar mechanisms of action but differ in their specific binding properties and effectiveness against various bacterial strains .
Propiedades
Número CAS |
33490-33-4 |
|---|---|
Fórmula molecular |
C25H44N14O7 |
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O7/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b16-10-/t11-,12-,13-,14+,15-,18-/m0/s1 |
Clave InChI |
FRXNXDHFQYZYNA-GOTGUIIGSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




